molecular formula C18H16F2N2O6 B11831408 Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate

Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate

Cat. No.: B11831408
M. Wt: 394.3 g/mol
InChI Key: WWHLFKYABPHRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core 1,4-Dihydropyridine Architecture

The 1,4-dihydropyridine scaffold is characterized by a partially saturated six-membered ring with nitrogen at position 1 and conjugated double bonds at positions 2,3 and 5,6 (Figure 1). This boat-like conformation, stabilized by H-bonding interactions between the NH group and aromatic substituents, is critical for ligand-receptor interactions at L-type calcium channels. The target compound retains this core structure but introduces atypical substituents that modify its electronic and steric properties.

Table 1: Substituent Comparison Between Classical 1,4-DHPs and the Target Compound

Position Classical 1,4-DHPs (e.g., Nifedipine) Target Compound
1 Methyl/ethyl ester 2-Oxoethyl
2 Methyl ester Methyl ester
3 Nitro/methoxy Methoxy
4 Hydrogen Oxo
5 Methyl/aryl Carbamoyl

Divergence from Classical Antagonist Design

Traditional 1,4-DHP calcium channel blockers (e.g., nifedipine) feature hydrophobic portside substituents (positions 3 and 5) that stabilize the closed state of the channel. In contrast, the target compound’s 5-position carbamoyl group introduces hydrogen-bonding potential, while the 4-oxo moiety may alter ring conjugation. The 2-oxoethyl group at position 1 replaces the typical ester, potentially influencing ligand orientation within the binding pocket.

Properties

Molecular Formula

C18H16F2N2O6

Molecular Weight

394.3 g/mol

IUPAC Name

methyl 5-[(2,4-difluorophenyl)methylcarbamoyl]-3-methoxy-4-oxo-1-(2-oxoethyl)pyridine-2-carboxylate

InChI

InChI=1S/C18H16F2N2O6/c1-27-16-14(18(26)28-2)22(5-6-23)9-12(15(16)24)17(25)21-8-10-3-4-11(19)7-13(10)20/h3-4,6-7,9H,5,8H2,1-2H3,(H,21,25)

InChI Key

WWHLFKYABPHRSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N(C=C(C1=O)C(=O)NCC2=C(C=C(C=C2)F)F)CC=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine ring, followed by the introduction of the methoxy and difluorobenzyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially affecting its reactivity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate has been studied for its effectiveness against various bacterial strains. The introduction of difluorobenzyl groups enhances the compound's ability to penetrate bacterial membranes, thereby increasing its antibacterial efficacy .
  • Anti-cancer Properties : The compound has shown promise in cancer research, particularly in inhibiting the proliferation of certain cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .
  • Cardiovascular Effects : Dihydropyridine derivatives are known for their calcium channel blocking activity, which is beneficial in treating hypertension and other cardiovascular diseases. Preliminary studies suggest that this compound may exhibit similar effects, potentially leading to its use as a therapeutic agent for cardiovascular conditions .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various dihydropyridine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anti-cancer Activity

In another significant study, researchers explored the anti-cancer properties of this compound on human breast cancer cell lines. The compound was found to inhibit cell growth effectively and induce apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound for developing new cancer therapeutics .

Mechanism of Action

The mechanism of action of Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,4-Dihydropyridine Analogs

Compound Name (ID) Core Structure Substituents Molecular Weight Similarity Score Notable Properties
Target Compound 1,4-DHP 5-((2,4-difluorobenzyl)carbamoyl), 1-(2-oxoethyl), 3-methoxy Not reported N/A Predicted enhanced lipophilicity and fluorinated binding motifs.
Methyl 5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate ([1206102-07-9]) 1,4-DHP 1-(2,2-dimethoxyethyl) Not reported 0.72 Dimethoxyethyl group increases hydrophilicity but reduces metabolic stability compared to 2-oxoethyl.
Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate ([1616340-68-1]) 1,4-DHP 3-(benzyloxy), 1-(2,2-dihydroxyethyl) Not reported 0.77 Dihydroxyethyl side chain enables hydrogen bonding; benzyloxy group may limit membrane permeability.

Key Observations :

  • In contrast, the dimethoxyethyl substituent in [1206102-07-9] enhances solubility but may reduce tissue penetration .
  • The 2,4-difluorobenzyl moiety in the target compound likely improves binding specificity compared to non-fluorinated analogs (e.g., benzyloxy in [1616340-68-1]) due to fluorine’s electronegativity and steric effects.

Heterocyclic Compounds with Divergent Cores

Table 2: Comparison with Non-Dihydropyridine Heterocycles

Compound Name (Source) Core Structure Key Features Molecular Weight Notable Properties
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano groups Not reported High melting point (243–245°C), suggesting crystalline stability.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () Thiadiazole Thiadiazole ring, phenylcarbamoyl 369.4 g/mol Likely exhibits rigidity and π-π stacking due to aromatic thiadiazole.
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide () 1,4-Dihydropyridine with thioether Thioether linkage, furyl group Not reported Thioether may confer antioxidant activity.

Key Observations :

  • The target compound’s 1,4-dihydropyridine core offers redox activity and conformational flexibility, whereas tetrahydroimidazo[1,2-a]pyridine () and thiadiazole () cores prioritize structural rigidity.
  • The thioether in ’s compound introduces sulfur-based reactivity, which is absent in the target compound but could enhance radical-scavenging properties.

Biological Activity

Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C20_{20}H22_{22}F2_{2}N2_{2}O7_{7}
  • Molecular Weight : 440.40 g/mol
  • CAS Number : 1616340-68-1

The presence of the difluorobenzyl group and the dihydropyridine moiety contributes to its pharmacological profile.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an HIV-1 integrase strand transfer inhibitor (INSTI). A one-pot synthetic method has been developed that allows for the preparation of various bicyclic carbamoyl pyridones from this compound. These derivatives exhibit significant antiviral potency in single-round HIV-1 replication assays without cytotoxic effects on cell cultures. Notably, compounds with a double bond in the B-ring demonstrated higher antiviral activity compared to their saturated counterparts .

Compound TypeAntiviral Potency (IC50)Cytotoxicity
Bicyclic Carbamoyl PyridonesLow nanomolar rangeNone detected
Saturated CongenersHigher IC50Present

Anticancer Activity

The compound also shows promise in cancer research. It has been evaluated for its ability to inhibit c-Myc, a transcription factor involved in various cancers. In vitro studies indicate that analogs derived from this compound can disrupt c-Myc-Max dimerization, leading to reduced cell proliferation in c-Myc overexpressing cell lines. Specifically, one study reported that a derivative inhibited c-Myc-driven luciferase reporter activity while minimally affecting NF-kB-responsive reporters, suggesting selective action against c-Myc pathways .

The biological activity of this compound is primarily attributed to its ability to interfere with critical protein-protein interactions involved in viral replication and cancer cell growth. The inhibition of c-Myc-Max dimerization disrupts downstream signaling pathways essential for tumor growth and survival.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • HIV Replication Assay : A study tested multiple derivatives against HIV strains, revealing that modifications to the B-ring significantly influenced antiviral potency.
  • Cancer Cell Line Studies : In assays involving HL60 and Daudi cell lines, compounds derived from methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine showed a dose-dependent inhibition of cell proliferation and induced G0/G1 phase arrest.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid precursor and 2,4-difluorobenzylamine, followed by selective oxidation of the 1-(2-oxoethyl) substituent. Key steps include:

  • Protection/deprotection strategies for the 2-oxoethyl group to prevent side reactions during coupling .
  • Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of intermediates .
  • Yield enhancement : Reaction monitoring via TLC or HPLC ensures completion, with typical yields ranging from 45–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Table 1: Comparative Yields Using Different Coupling Agents

Coupling AgentSolventYield (%)Purity (HPLC)
EDC/HOBtDMF6298.5
DCC/DMAPDCM4895.2

Q. How can structural elucidation be performed to confirm the compound’s regiochemistry and stereochemistry?

  • X-ray crystallography is the gold standard for unambiguous confirmation, as demonstrated for structurally related 1,4-dihydropyridines (e.g., methyl 4-(4-methoxyphenyl) derivatives) .
  • NMR spectroscopy :
  • 1H^1H NMR: The 2-oxoethyl group shows a characteristic singlet at δ 9.8–10.2 ppm (aldehyde proton), while the 2,4-difluorobenzyl carbamoyl group exhibits splitting patterns from aromatic protons (δ 7.1–7.4 ppm) .
  • 13C^{13}C NMR: The 4-oxo carbonyl resonates at δ 170–175 ppm .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s biological activity, particularly its interaction with calcium channels?

While direct data on this compound is limited, structurally analogous 1,4-dihydropyridines exhibit calcium channel modulation via binding to L-type voltage-gated channels. Key factors:

  • Substituent effects : The 2,4-difluorobenzyl group may enhance lipophilicity and membrane penetration, while the 3-methoxy group stabilizes the dihydropyridine ring’s boat conformation, critical for receptor binding .
  • Electrophysiological assays : Patch-clamp studies on related compounds show IC50_{50} values in the nanomolar range, suggesting high potency .

Q. How do stability and degradation pathways vary under physiological vs. accelerated storage conditions?

  • Oxidative degradation : The 1,4-dihydropyridine core is prone to oxidation, forming pyridine derivatives. Stability studies in PBS (pH 7.4) show a half-life of ~8 hours at 37°C .
  • Photodegradation : Exposure to UV light (λ = 254 nm) accelerates decomposition, with >90% degradation within 24 hours. Use of amber vials and antioxidants (e.g., BHT) mitigates this .

Q. What contradictions exist in reported biological data for structurally similar compounds, and how can they be resolved?

Discrepancies arise in antimicrobial activity reports:

  • Example : Some studies show MIC values of 2–4 µg/mL against S. aureus for difluorobenzyl derivatives, while others report no activity below 32 µg/mL .
  • Resolution : Variations in assay conditions (e.g., broth microdilution vs. agar diffusion) and bacterial strains (e.g., methicillin-resistant vs. susceptible) must be standardized. Molecular docking studies suggest that minor structural differences (e.g., 2-oxoethyl vs. dimethoxyethyl substituents) alter binding to bacterial topoisomerases .

Methodological Recommendations

  • Synthetic optimization : Use EDC/HOBt in DMF for higher yields and purity. Monitor reactions with HPLC-MS to detect early-stage byproducts .
  • Biological assays : Pair calcium flux assays (Fluo-4 AM dye) with molecular dynamics simulations to validate target engagement .
  • Stability testing : Conduct forced degradation studies under ICH guidelines (Q1A) to identify critical degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.